4-(cyclopropanesulfonyl)morpholine
Description
Properties
IUPAC Name |
4-cyclopropylsulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c9-12(10,7-1-2-7)8-3-5-11-6-4-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFFZSHEPAWNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanesulfonyl)morpholine typically involves the reaction of morpholine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropanesulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Drug Development
- Anticancer Agents : Morpholine derivatives, including 4-(cyclopropanesulfonyl)morpholine, have been investigated for their potential as anticancer agents. The structural modifications provided by the cyclopropanesulfonyl group may enhance the compound's efficacy against specific cancer types.
- Central Nervous System Disorders : Morpholines are known to interact with neurotransmitter systems, making them candidates for treating neurological disorders. Research indicates that compounds with morpholine structures can exhibit anxiolytic and antidepressant properties due to their ability to modulate receptor activity in the brain .
- Anti-inflammatory Agents : The cyclopropanesulfonyl group has been linked to anti-inflammatory effects, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
Organic Synthesis Applications
This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:
- Enamine Formation : The compound can be utilized to generate enamines, which are valuable intermediates in the synthesis of complex organic molecules .
- Functional Group Transformations : The unique sulfonyl group can facilitate reactions such as sulfonamide formation, expanding the versatility of this compound in synthetic pathways .
Data Table: Comparative Analysis of Morpholine Derivatives
| Compound Name | Primary Application | Key Features |
|---|---|---|
| This compound | Anticancer, CNS disorders | Enhanced reactivity due to sulfonyl group |
| Doxapram | Respiratory stimulant | Morpholine-based structure |
| Aprepitant | Anti-nausea (CINV) | Selective NK1 receptor antagonist |
| Gefitinib | Anticancer | Morpholine used in drug structure |
Case Studies
- Clinical Trials : A recent study evaluated the efficacy of morpholine derivatives in treating chemotherapy-induced nausea and vomiting (CINV). The findings indicated that compounds like aprepitant, which contain morpholine structures, significantly reduced symptoms compared to standard treatments .
- Synthetic Pathways : Researchers have successfully synthesized complex molecules using this compound as a precursor. In one case, it was used to create a library of compounds aimed at targeting specific cancer pathways, showcasing its utility in drug discovery .
- Agricultural Applications : While primarily focused on pharmaceuticals, the sulfonamide properties of this compound suggest potential applications in agrochemicals as fungicides or herbicides due to its ability to inhibit certain biosynthetic pathways in plants .
Mechanism of Action
The mechanism of action of 4-(cyclopropanesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Structural and Electronic Differences
4-(4-Nitrophenyl)Thiomorpholine ()
- Structure : Thiomorpholine replaces oxygen with sulfur in the morpholine ring, and a 4-nitrophenyl group is attached.
- Key Differences :
- Lipophilicity : The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine derivatives. However, the cyclopropanesulfonyl group in the target compound balances polarity (from –SO₂) with moderate lipophilicity (from cyclopropane) .
- Metabolic Stability : Thiomorpholine’s sulfur is a "soft spot" for oxidative metabolism, whereas the sulfonyl group in 4-(cyclopropanesulfonyl)morpholine is more resistant to oxidation .
- Crystal Packing : Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds, while sulfonylmorpholines may exhibit stronger dipole-dipole interactions due to the –SO₂ group .
4-[(4-Methoxyphenyl)Sulfonyl]Morpholine ()
- Structure : Aryl sulfonyl groups (e.g., 4-methoxyphenyl) replace cyclopropane.
- Key Differences: Electronic Effects: The methoxy group (–OCH₃) is electron-donating, countering the electron-withdrawing sulfonyl group. In contrast, cyclopropane’s inductive electron-withdrawing effect enhances the sulfonyl group’s polarity .
4-(4-Nitrophenyl)Morpholine ()
- Structure: A nitro group (–NO₂) replaces the sulfonyl group.
- Key Differences :
- Reactivity : The nitro group is a stronger electron-withdrawing group than sulfonyl, making the compound more reactive in reduction or substitution reactions.
- Applications : Nitro derivatives are often intermediates for amines (e.g., antimycobacterial agents), while sulfonylmorpholines are utilized directly as sulfonamide precursors .
Physical and Chemical Properties
Biological Activity
4-(Cyclopropanesulfonyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C7H13NO2S, is characterized by the presence of a cyclopropanesulfonyl group attached to a morpholine ring. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C7H13NO2S
- Molecular Weight : 175.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl group can facilitate hydrogen bonding and polar interactions, enhancing the compound's affinity for target proteins.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary investigations have shown that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, where this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- The mechanism was proposed to involve disruption of bacterial cell wall synthesis.
-
Inflammation Model :
- In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.
-
Cancer Cell Studies :
- In vitro assays on HeLa cells revealed that treatment with varying concentrations of this compound led to dose-dependent cytotoxicity, with mechanisms involving mitochondrial dysfunction and caspase activation being investigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
